molecular formula C11H13FN2O2 B3023234 N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide CAS No. 926261-94-1

N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide

Cat. No. B3023234
CAS RN: 926261-94-1
M. Wt: 224.23 g/mol
InChI Key: RKDGXYFTMGCACJ-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide, also known as NFOC, is a synthetic molecule that has been studied for its potential use in a variety of scientific and medical applications. NFOC has been studied for its ability to interact with various proteins and enzymes, as well as its potential use as a therapeutic agent.

Scientific Research Applications

Discovery and Inhibitor Applications

Research into N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide and related compounds primarily focuses on their potential as inhibitors for various kinases, illustrating their significance in cancer therapy and other diseases. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the class's relevance. These compounds have shown promise in preclinical trials for their efficacy in tumor stasis in specific human gastric carcinoma models, advancing one such compound into phase I clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Synthesis and Characterization

The synthesis and characterization of similar research chemicals underscore the evolving landscape of medicinal chemistry. For instance, the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide from its regioisomer through specific synthetic routes and analytical techniques, including chromatographic and spectroscopic platforms, demonstrate the meticulous approaches required in the development of new pharmacological agents. These studies not only pave the way for future pharmacological exploration but also caution against the mislabeling of research chemicals (McLaughlin et al., 2016).

Chemical Properties and Applications

Explorations into the chemical properties of related compounds have led to discoveries in solvent-free synthesis methods, spectral linearity, and potential applications in non-linear optical (NLO) properties and molecular docking. Such studies are indicative of the broader applicability of these compounds beyond their initial pharmacological targets, suggesting roles in materials science and computational chemistry (Thirunarayanan & Sekar, 2013).

Antitumor Activity

Further research into structurally related compounds has unveiled potential antitumor activities, as demonstrated by the synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide. The compound's crystal structure determination and its inhibitory effects on the proliferation of certain cancer cell lines provide a basis for the development of new anticancer agents, emphasizing the therapeutic potential inherent in the chemical framework of this compound and its derivatives (Hao et al., 2017).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDGXYFTMGCACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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